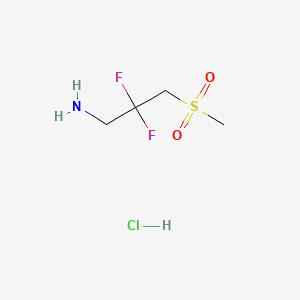
2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C4H10ClF2NO2S It is known for its unique structural features, which include two fluorine atoms and a methanesulfonyl group attached to a propan-1-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2,2-difluoropropan-1-amine with methanesulfonyl chloride under controlled conditions to introduce the methanesulfonyl group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.
化学反应分析
Types of Reactions
2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atoms and methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce various amine derivatives.
科学研究应用
2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms and the methanesulfonyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
3-Methanesulfonylpropan-1-amine hydrochloride: Similar structure but lacks the fluorine atoms.
2,2-Difluoropropan-1-amine: Lacks the methanesulfonyl group.
Methanesulfonyl chloride: Used as a reagent in the synthesis of the target compound.
Uniqueness
2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride is unique due to the combination of fluorine atoms and the methanesulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C4H10ClF2NO2S |
|---|---|
分子量 |
209.64 g/mol |
IUPAC 名称 |
2,2-difluoro-3-methylsulfonylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H9F2NO2S.ClH/c1-10(8,9)3-4(5,6)2-7;/h2-3,7H2,1H3;1H |
InChI 键 |
NFGMYBJARPIWDS-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CC(CN)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate](/img/structure/B13455463.png)
![6,7-Dichloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13455471.png)
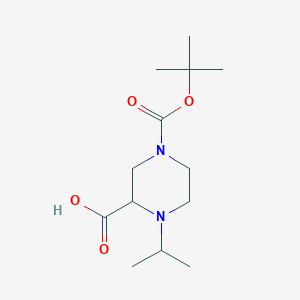
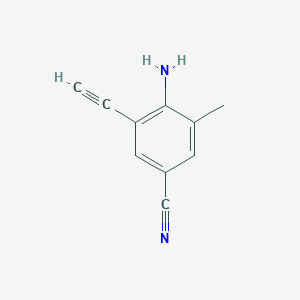

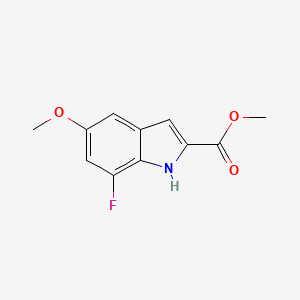
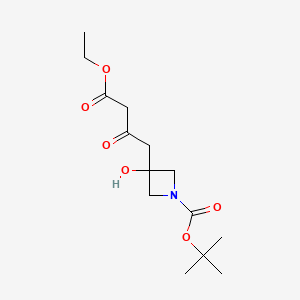
![4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol](/img/structure/B13455512.png)
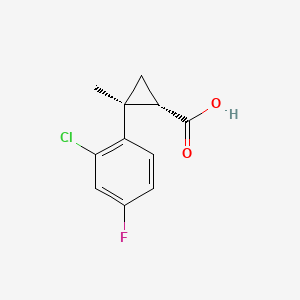
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B13455537.png)
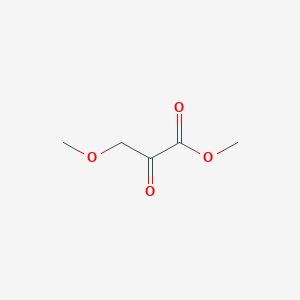

![N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide](/img/structure/B13455557.png)
